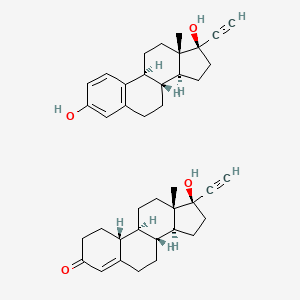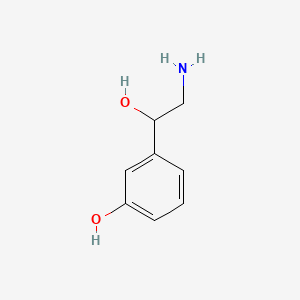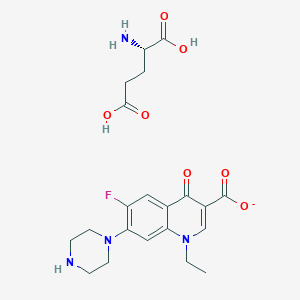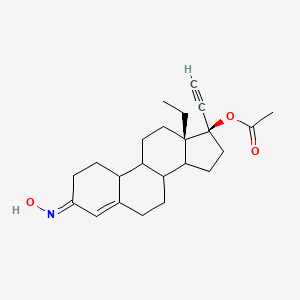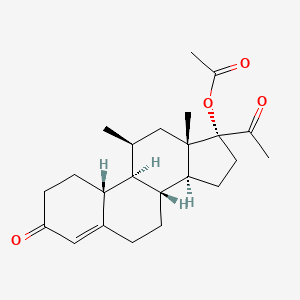
Novexatin
Descripción general
Descripción
Novexatin (NP213) is a novel antifungal peptide specifically designed for the topical treatment of onychomycosis . It was designed using host defense peptides (HDP), essential components of the innate immune response to infection, as a template . Novexatin is a water-soluble cyclic fungicidal peptide that effectively penetrates the human nail .
Aplicaciones Científicas De Investigación
Antifungal Properties and Efficacy in Onychomycosis Treatment
Novexatin®, also known as NP213, is a novel antifungal peptide specifically designed for the topical treatment of onychomycosis, a common nail infection. It was developed using host defense peptides (HDPs) as a template, which are crucial components of the innate immune response to infection. NP213, being a water-soluble cyclic fungicidal peptide, effectively penetrates the human nail, demonstrating a promising safety profile with no evidence of systemic exposure after topical application. Its efficacy was highlighted in two phase IIa human trials, where a significant percentage of patients showed no detectable fungi by culture after treatment, and improvement in nail appearance was reported. These trials also underscored its efficiency with a shorter application period compared to other topical treatments for onychomycosis (Mercer et al., 2020).
Potential in Cancer Research
Novexatin® has also been explored in cancer research, although not directly but through studies on similar compounds. For instance, the role of Nephroblastoma overexpressed (NOV or CCN3) in increasing cell motility and intercellular adhesion molecule-1 (ICAM-1) expression in prostate cancer cells has been studied. This research indicates that NOV activates a signal transduction pathway involving αvβ3 integrin, integrin-linked kinase (ILK), Akt, and nuclear factor-kappaB (NF-κB), thereby enhancing the migration of prostate cancer cells. This discovery suggests NOV's potential as a target for prostate cancer treatment (Chen et al., 2012).
Role in Drug Resistance and Toxicity Studies
Studies have also been conducted on the role of NOV-002, a glutathione disulfide mimetic, in modulating the effects of cisplatin, a chemotherapy drug. NOV-002 has been observed to improve the 1-year survival and decrease tumor progression rates in cancer patients when included in cisplatin-containing regimens. It exhibits chemoprotective properties, particularly in mitigating kidney toxicity associated with cisplatin use (Jenderny et al., 2010).
Mecanismo De Acción
Novexatin exerts its activity through a unique mechanism. It has been designed and developed based on the host defense peptide (HDPs), also called antimicrobial peptides . These peptides are essential components of the innate immune response to infection and are expressed and produced in skin and nail .
Safety and Hazards
Direcciones Futuras
Novexatin has shown significant promise as a treatment for fungal infections of the toenail (onychomycosis) in preclinical and clinical testing, including Phase 1 and Phase 2a clinical trials . It is considered a highly differentiated peptide-based candidate for the topical treatment of onychomycosis . The future directions of Novexatin include further clinical trials to assess its safety and efficacy .
Propiedades
IUPAC Name |
2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZLKNHDHPPJHL-RMIXPHLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










